molecular formula C10H13NO2 B12858384 1-(3-Amino-2-methoxy-5-methylphenyl)ethan-1-one

1-(3-Amino-2-methoxy-5-methylphenyl)ethan-1-one

Cat. No.: B12858384
M. Wt: 179.22 g/mol
InChI Key: AGBYAGJQGUFYND-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methoxy-5-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-methoxy-5-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methoxy-5-methylbenzaldehyde with an appropriate ketone under acidic or basic conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-methoxy-5-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

1-(3-Amino-2-methoxy-5-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methoxy-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-2-methoxyphenyl)ethan-1-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(3-Amino-5-methylphenyl)ethan-1-one: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.

    1-(3-Methoxy-5-methylphenyl)ethan-1-one: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biomolecules.

Uniqueness

1-(3-Amino-2-methoxy-5-methylphenyl)ethan-1-one is unique due to the presence of all three functional groups (amino, methoxy, and methyl) on the phenyl ring. This combination of groups can influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(3-amino-2-methoxy-5-methylphenyl)ethanone

InChI

InChI=1S/C10H13NO2/c1-6-4-8(7(2)12)10(13-3)9(11)5-6/h4-5H,11H2,1-3H3

InChI Key

AGBYAGJQGUFYND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC)C(=O)C

Origin of Product

United States

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